(E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one
Description
(E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a hydrazone moiety
Properties
IUPAC Name |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-13-8-10-16(11-9-13)22-23-18-14(2)24-25(19(18)26)20-21-17(12-27-20)15-6-4-3-5-7-15/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFYBXROWUANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one typically involves multi-step reactions. One common method includes the condensation of 4-phenylthiazol-2-amine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with p-tolylhydrazine under acidic or basic conditions to form the hydrazone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the hydrazone moiety, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a bioactive molecule in drug discovery.
- Studied for its antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential as a therapeutic agent in treating various diseases.
- Used in the development of diagnostic tools.
Industry:
- Utilized in the synthesis of advanced materials.
- Potential applications in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone moiety may play a crucial role in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
- (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one
- (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-o-tolylhydrazono)-1H-pyrazol-5(4H)-one
- (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-chlorophenylhydrazono)-1H-pyrazol-5(4H)-one
Uniqueness: The uniqueness of (E)-3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-p-tolylhydrazono)-1H-pyrazol-5(4H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the p-tolylhydrazono group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
